NSC 95397

描述

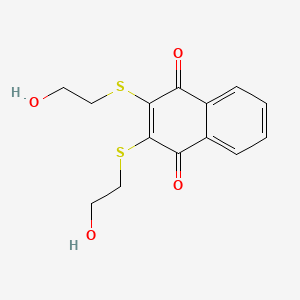

NSC 95397 是一种基于醌的生物小分子化合物,以其对双特异性磷酸酶(尤其是 cdc25 家族)的强抑制活性而闻名。这些磷酸酶通过去磷酸化细胞周期蛋白依赖性激酶在调节细胞周期进程中起着至关重要的作用。

科学研究应用

NSC 95397 具有广泛的科学研究应用,包括:

癌症研究: 已证明 this compound 可以抑制各种癌细胞系的生长,包括结肠癌、乳腺癌和肝癌细胞。 .

细胞周期研究: 该化合物用于研究细胞周期的调控,特别是 cdc25 磷酸酶在细胞周期进程和检查点控制中的作用.

信号转导研究: This compound 用于研究涉及有丝分裂原活化蛋白激酶及其受双特异性磷酸酶调控的信号通路.

药物开发: 由于其对 cdc25 磷酸酶的强抑制活性,this compound 正在被探索作为开发新型抗癌药物的先导化合物

作用机制

NSC 95397 通过抑制 cdc25 双特异性磷酸酶的催化活性发挥其作用。这些磷酸酶负责去磷酸化细胞周期蛋白依赖性激酶,这些激酶对细胞周期进程至关重要。通过抑制 cdc25 磷酸酶,this compound 阻止了细胞周期蛋白依赖性激酶的激活,导致细胞周期在 G2/M 期停滞。 这种抑制还会通过激活半胱天冬酶和调节细胞周期相关蛋白(如 p21 和细胞周期蛋白依赖性激酶)来触发细胞凋亡 .

生化分析

Biochemical Properties

NSC 95397 is a potent and selective irreversible inhibitor of cdc25 dual-specificity phosphatases. It inhibits the catalytic activity of cdc25A, cdc25B, and cdc25C with dissociation constants (Ki) of 32 nM, 96 nM, and 40 nM, respectively . The primary substrate of cdc25A is CDK2, which allows progression through the G1/S and intra-S checkpoints, while cdc25C activates CDK1 to overcome the G2/M checkpoint and allow mitotic entry . This compound also inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) and MKP-3, leading to inhibited proliferation and reduced cell viability in various cancer cell lines .

Cellular Effects

This compound has been shown to induce significant cellular effects, particularly in cancer cells. It inhibits cell growth and induces cell cycle arrest at the G2/M phase in human hepatoma, breast cancer, and colon cancer cell lines . Additionally, this compound triggers apoptosis in colon cancer cells by regulating cell-cycle-related proteins, including p21, cyclin-dependent kinases, and caspases . Exposure of human erythrocytes to this compound leads to cell shrinkage, membrane scrambling, and eryptosis .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of cdc25 dual-specificity phosphatases, which are critical regulators of cell cycle progression. By inhibiting cdc25A, cdc25B, and cdc25C, this compound prevents the activation of CDK2 and CDK1, leading to cell cycle arrest at the G1/S and G2/M checkpoints . Additionally, this compound inhibits MKP-1 and MKP-3, resulting in the activation of the ERK1/2 pathway and subsequent induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable for up to 24 months when stored in lyophilized form at -20ºC . Once in solution, it should be stored at -20ºC and used within one month to prevent loss of potency . Long-term exposure to this compound in cancer cell lines has shown sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been associated with increased inhibition of tumor growth and induction of apoptosis in cancer cells . At very high doses, this compound may exhibit toxic effects, including adverse impacts on normal cellular functions .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cell cycle progression and apoptosis. It interacts with enzymes such as cdc25A, cdc25B, cdc25C, MKP-1, and MKP-3, leading to changes in metabolic flux and metabolite levels . The inhibition of these enzymes by this compound disrupts normal cellular metabolism and promotes apoptotic pathways in cancer cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s solubility in DMSO and ethanol facilitates its cellular uptake and distribution . This compound’s localization within cells is influenced by its interactions with cdc25 phosphatases and other target proteins .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with its target enzymes, cdc25A, cdc25B, and cdc25C . The compound’s activity is influenced by its ability to inhibit these phosphatases, leading to alterations in cell cycle progression and induction of apoptosis .

准备方法

NSC 95397 的合成涉及在碱性条件下 2,3-二氯-1,4-萘醌与 2-巯基乙醇反应。反应通过亲核取代机制进行,生成 2,3-双[(2-羟乙基)硫]-1,4-萘醌。 然后通过重结晶对化合物进行纯化以获得高纯度产物 .

化学反应分析

NSC 95397 经历多种类型的化学反应,包括:

氧化: this compound 中的醌部分可以进行氧化反应,导致形成各种氧化衍生物。

还原: 该化合物可以在还原条件下被还原为相应的氢醌形式。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及卤代烷等亲核试剂。 这些反应形成的主要产物取决于所用条件和试剂 .

相似化合物的比较

NSC 95397 在 cdc25 磷酸酶抑制剂中具有独特性,因为它具有高选择性和效力。类似的化合物包括:

NSC 663284: 另一种具有不同化学结构但具有类似抑制活性的 cdc25 磷酸酶抑制剂。

NSC 119875: 一种基于醌的化合物,对 cdc25 磷酸酶具有抑制活性,但比 this compound 的效力弱。

NSC 663284: 一种结构上不同的 cdc25 磷酸酶抑制剂,具有相当的功效

This compound 脱颖而出,因为它能够以高选择性和效力抑制 cdc25 磷酸酶的多种亚型(cdc25A、cdc25B 和 cdc25C),使其成为研究细胞周期调控和开发抗癌疗法的宝贵工具 .

属性

IUPAC Name |

2,3-bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4S2/c15-5-7-19-13-11(17)9-3-1-2-4-10(9)12(18)14(13)20-8-6-16/h1-4,15-16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAASHDQFQDDECQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SCCO)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294236 | |

| Record name | 2,3-Bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93718-83-3 | |

| Record name | 2,3-Bis(2-hydroxyethylthio)-1,4-naphthalenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93718-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 95397 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093718833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 93718-83-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

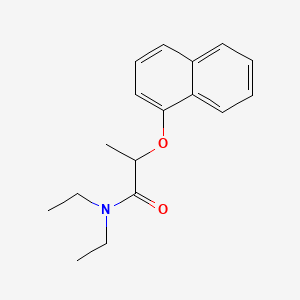

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

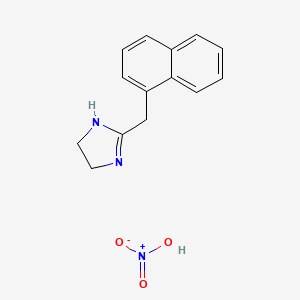

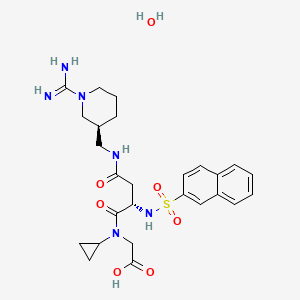

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[(1S)-1-carboxy-5-[hydroxy-[(Z)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-[2-[[(1S)-1-carboxy-5-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid](/img/structure/B1676936.png)